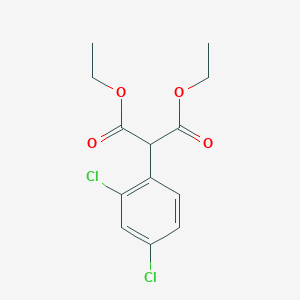
2-(2,4-二氯苯基)丙二酸二乙酯
描述
“Diethyl 2-(2,4-dichlorophenyl)malonate” is a derivative of diethyl malonate . It has a linear formula of C13H14Cl2O5 .
Molecular Structure Analysis
The molecular formula of “Diethyl 2-(2,4-dichlorophenyl)malonate” is C13H14Cl2O4 . The InChI code is 1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 . The Canonical SMILES is CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC .
Physical And Chemical Properties Analysis
“Diethyl 2-(2,4-dichlorophenyl)malonate” is a liquid at ambient temperature . Its molecular weight is 305.16 g/mol . The XLogP3-AA is 3.8 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 7 . The topological polar surface area is 52.6 Ų .
科学研究应用
环缩合反应: 丙二酸二乙酯用作与 1,3-双亲核试剂环缩合的试剂,用于合成六元杂环 (Stadlbauer et al., 2001).
抗癌药物合成: 2-(2-氯烟酰基)丙二酸二乙酯是一种含氮水溶性羧酸,是小分子抗癌药物合成中的重要中间体 (Xiong et al., 2018).
芳基化反应: 丙二酸二乙酯与二芳基碘盐反应,生成各种单芳基和二芳基衍生物,这在有机合成中很重要 (Beringer & Forgione, 1963).
水解反应: 对 2-(全氟苯基)丙二酸二乙酯水解的研究提供了对全氟苯乙酸合成的见解,避免了有毒物质的处理 (Taydakov & Kiskin, 2020).
聚合物基质中的激基复合物形成: 丙二酸二乙酯衍生物用于研究聚合物基质中的激基复合物形成,这对于理解固态中的分子相互作用很重要 (Yuan et al., 1989).
亲核取代反应: 研究了丙二酸二乙酯与氟-2,4-二硝基苯反应的动力学和机理,有助于理解有机化学中的亲核取代反应 (Leffek & Tremaine, 1973).
泊沙康唑中间体的合成: 丙二酸二乙酯用于合成抗真菌药物泊沙康唑的中间体 (Chen et al., 2015).
β-三氟甲基-N-乙酰色氨酸的合成: 丙二酸二乙酯衍生物参与了 β-三氟甲基-N-乙酰色氨酸的合成,显示了该化合物在复杂有机合成中的效用 (Gong et al., 1999).
安全和危害
“Diethyl 2-(2,4-dichlorophenyl)malonate” is classified as a combustible liquid . It is advised to keep it away from heat/sparks/open flames/hot surfaces and to avoid smoking near it . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .
属性
IUPAC Name |
diethyl 2-(2,4-dichlorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGCCTUCURBNIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371134 | |
| Record name | Diethyl 2-(2,4-dichlorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2,4-dichlorophenyl)malonate | |
CAS RN |
111544-93-5 | |
| Record name | Diethyl 2-(2,4-dichlorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

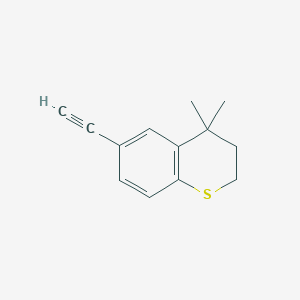
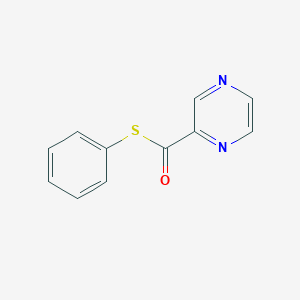

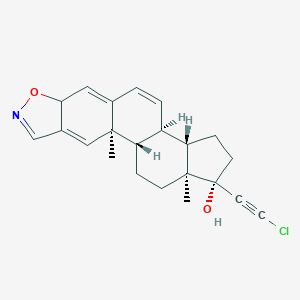
![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)


![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)

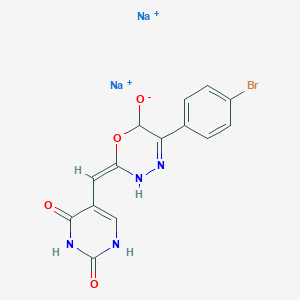
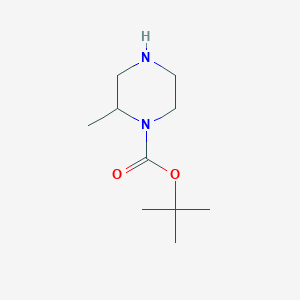
![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)

